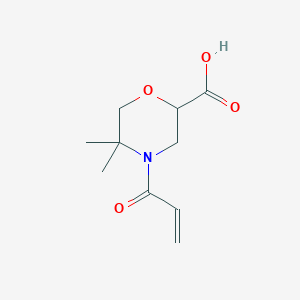
5,5-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Properties
Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid Synthesis : A study by Sladojevich, Trabocchi, and Guarna (2007) describes the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester. This process involves reductive amination, intramolecular acetalization, and hydrogenation, highlighting the potential of 5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid in solid-phase peptide synthesis and peptidomimetic chemistry (Sladojevich et al., 2007).
Proton-Transfer Compounds with Morpholine : Smith et al. (2005) explored the crystal structures of proton-transfer compounds involving morpholine and 5-nitrosalicylic acid. This study demonstrates the significance of 5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid in understanding the solid-state packing structures of such compounds (Smith et al., 2005).
Methyl 7,7-Dimethyl-5-oxo-5,6,7,8-Tetrahydroquinoline-4-Carboxylates : Rudenko and colleagues (2012, 2013) conducted studies on the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, a reaction involving 3-amino-5,5-dimethylcyclohex-2-enone. These works provide insight into the structural applications of related compounds (Rudenko et al., 2012); (Rudenko et al., 2013).
Molecular and Crystal Structure Analysis : Mironova and team (2012) examined the molecular and crystal structure of a closely related compound, providing valuable information on the structural characteristics and potential applications in crystallography and materials science (Mironova et al., 2012).
Photolabile Protecting Groups and Photocleavage
Photolabile Protecting Group for Carboxylic Acids : Fedoryak and Dore (2002) described the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids, which could have implications for the use of 5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid in similar applications (Fedoryak & Dore, 2002).
Photocleavage Efficiency : Papageorgiou and Corrie (2000) explored the photocleavage of 1-acyl-7-nitroindolines, highlighting the role of certain substituents in improving photolysis efficiency, which could be relevant for studies involving 5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid (Papageorgiou & Corrie, 2000).
Biological and Pharmacological Research
GABAB Receptor Antagonism : Frydenvang, Enna, and Krogsgaard-Larsen (1997) investigated an enantiomer of 5,5-dimethylmorpholinyl-2-acetic acid as a GABAB receptor antagonist, providing a potential link to neuropharmacological research involving similar compounds (Frydenvang et al., 1997).
Intermolecular Hydrogen Bonding in Carboxylic Acids : Wash, Maverick, Chiefari, and Lightner (1997) studied intermolecular hydrogen bonding in carboxylic acids, an aspect crucial for understanding the chemical behavior of 5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid (Wash et al., 1997).
Catalysis and Reaction Mechanisms
Decarboxylative Coupling in Organic Synthesis : Neely and Rovis (2014) described the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, a process that could be relevant for the utilization of 5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid in organic synthesis (Neely & Rovis, 2014).
Reversible Blocking of Amino Groups : Dixon and Perham (1968) explored the reversible blocking of amino groups with citraconic anhydride, an aspect that could be explored with related compounds like 5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid (Dixon & Perham, 1968).
特性
IUPAC Name |
5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-4-8(12)11-5-7(9(13)14)15-6-10(11,2)3/h4,7H,1,5-6H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDQOQPCJVWLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1C(=O)C=C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

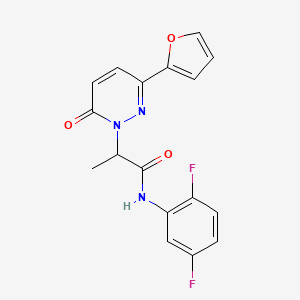
![3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime](/img/structure/B2568888.png)
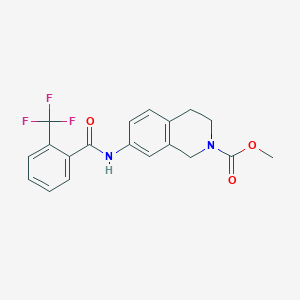
![ethyl 1-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2568891.png)

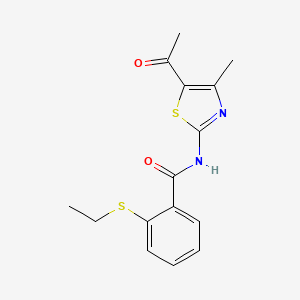
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2568896.png)


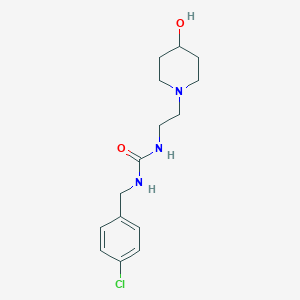
![Methyl 4-((2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)carbamoyl)benzoate](/img/structure/B2568900.png)
![ethyl 6-amino-4-(4-bromo-2-fluorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2568901.png)

